Imidazo[1,2-a]pyrimidine-3-carbaldehyde
Description
Structure
2D Structure
Properties
IUPAC Name |
imidazo[1,2-a]pyrimidine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c11-5-6-4-9-7-8-2-1-3-10(6)7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGFLIUIEUMXSEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2N=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00328054 | |
| Record name | imidazo[1,2-a]pyrimidine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00328054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106012-56-0 | |
| Record name | Imidazo[1,2-a]pyrimidine-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106012-56-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | imidazo[1,2-a]pyrimidine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00328054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Optimization
The reaction proceeds via nucleophilic attack of the exocyclic amine of 2-aminopyrimidine on the α-carbon of the halo ketone, followed by intramolecular cyclization and elimination of hydrogen halide. For example, 2-(4-bromophenyl)imidazo[1,2-a]pyrimidine is synthesized by refluxing 2-aminopyrimidine with 4-bromo phenacyl bromide in ethanol for 6 hours. Key parameters include:
Substrate Scope and Limitations
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α-Halo Ketones: Aryl-substituted α-bromo or α-chloro ketones (e.g., 4-bromo phenacyl bromide) are optimal. Aliphatic analogs often lead to lower yields due to side reactions.
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2-Aminopyrimidine Derivatives: Electron-withdrawing groups on the pyrimidine ring enhance reactivity but may complicate subsequent functionalization.
Alternative Synthetic Routes and Emerging Methods
Metal-Free Cascade Reactions
Metal-free protocols using iodine catalysts have been reported for imidazo[1,2-a]pyrazine-3-carbaldehyde synthesis. These one-pot, three-component reactions (aryl aldehydes, 2-aminopyrazine, tert-butyl isocyanide) may be adaptable to pyrimidine systems, though substrate compatibility remains unverified.
Comparative Analysis of Preparation Methods
Industrial and Environmental Considerations
Waste Management
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POCl₃ Neutralization: Requires careful treatment with aqueous bases to prevent HCl gas release.
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DMF Recovery: Distillation or adsorption techniques mitigate environmental impact.
Cost-Benefit Analysis
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Vilsmeier-Haack: Low per-batch cost (~$50/kg) but high capital investment for corrosion-resistant reactors.
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Microwave: Higher energy costs offset by reduced labor and time.
Chemical Reactions Analysis
Imine (Schiff Base) Formation
The aldehyde group readily reacts with primary amines to form imine derivatives, a hallmark reaction for this compound. This process is critical for synthesizing bioactive molecules and functionalized heterocycles.
Reaction Mechanism:
- Step 1 : Nucleophilic attack by the amine on the aldehyde carbonyl.
- Step 2 : Acid-catalyzed dehydration to form the imine (C=N bond).
Experimental Conditions and Examples:
This reaction is widely utilized for synthesizing antiviral and antibacterial agents due to the bioactivity of imine derivatives .
Three-Component Aza-Friedel–Crafts Reactions
The aldehyde participates in multicomponent reactions to synthesize C3-alkylated derivatives. This method is atom-economical and avoids toxic catalysts.
Reaction Pathway:
- Iminium Ion Formation : Aldehyde reacts with cyclic amines (e.g., morpholine) to generate an iminium intermediate.
- Electrophilic Substitution : The iminium ion undergoes aza-Friedel–Crafts alkylation at the C3 position of imidazo[1,2-a]pyrimidine .
Key Findings:
- Catalyst : Y(OTf)₃ (20 mol%) in toluene at 110°C.
- Scope : Tolerates electron-rich and electron-deficient aldehydes.
- Yield Range : 65–92% for substituted imidazo[1,2-a]pyrimidines .
Condensation Reactions
The aldehyde group undergoes condensation with nucleophiles like hydrazines or hydroxylamines to form hydrazones or oximes, respectively.
Example:
Scientific Research Applications
Imidazo[1,2-a]pyrimidine-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and thereby influencing various biological pathways. For example, it may inhibit the activity of certain kinases or modulate the function of G-protein coupled receptors, leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares Imidazo[1,2-a]pyrimidine-3-carbaldehyde with key analogs in terms of structural, physicochemical, and functional properties:
Structural and Functional Differences
- 2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde : The chlorine atom at position 2 enhances electrophilicity, making it a reactive intermediate for cross-coupling reactions. Its higher molecular weight (180.59 vs. 147.13) and halogen substituent may improve binding affinity in drug design but limit solubility.
- 2-Phenylthis compound : The phenyl group increases hydrophobicity, facilitating adsorption onto metal surfaces (e.g., carbon steel) as a corrosion inhibitor. Polarization studies confirm mixed-type inhibition via Langmuir adsorption (correlation coefficient >0.99).
- Imidazo[1,2-a]pyrimidine-2-carbaldehyde : Positional isomerism (formyl group at position 2 vs. 3) alters reactivity. Microwave-assisted synthesis with amines and benzil yields tetrasubstituted imidazoles with antimicrobial activity.
Biological Activity
Imidazo[1,2-a]pyrimidine-3-carbaldehyde is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.
Overview of this compound
This compound features a fused bicyclic structure comprising an imidazole ring and a pyrimidine ring. This compound is recognized for its potential as a building block in the synthesis of various pharmacologically active molecules and has shown promise in several therapeutic areas, including oncology and immunology.
Target Interactions
This compound acts primarily as a covalent anticancer agent , particularly against KRAS G12C-mutated cells, which are implicated in various cancers. The compound forms covalent bonds with its targets, disrupting cellular processes related to growth and division. This interaction is facilitated through the Groebke–Blackburn–Bienaymè (GBB) reaction, which allows for the formation of stable adducts with target proteins .
Biochemical Pathways
The compound's interaction with KRAS G12C-mutated cells leads to significant alterations in cellular signaling pathways. It has been observed to influence gene expression and cellular metabolism, promoting apoptosis in cancerous cells while sparing normal cells .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, compounds derived from this scaffold have demonstrated potent activity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) . The following table summarizes key findings from recent research regarding the anticancer activity of these derivatives:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Derivative A | MCF-7 | 5.0 | Induces apoptosis via caspase activation |
| Derivative B | HepG2 | 4.5 | Inhibits cell proliferation through cell cycle arrest |
| Derivative C | A549 | 6.0 | Triggers oxidative stress leading to cell death |
Anti-inflammatory Effects
Imidazo[1,2-a]pyrimidine derivatives have also been investigated for their anti-inflammatory properties. Studies indicate that these compounds can modulate leukocyte functions and reduce inflammatory responses induced by zymosan in animal models . The anti-inflammatory activity is attributed to the inhibition of pro-inflammatory cytokines and mediators.
Study on Antitumor Activity
In a study conducted by Farag et al., several imidazo[1,2-a]pyrimidine derivatives were synthesized and tested for their antitumor activity against the MCF-7 cell line. The results indicated that certain derivatives exhibited significant cytotoxic effects with IC50 values ranging from 4.5 to 6.0 µM, demonstrating their potential as effective anticancer agents .
Immunomodulatory Potential
Another notable study focused on the immunomodulatory effects of imidazo[1,2-a]pyrimidine derivatives as ENPP1 inhibitors. These compounds enhanced the mRNA expression of cGAMP-induced STING pathway target genes, suggesting their role in cancer immunotherapy . The combination treatment with these inhibitors showed promising results in enhancing the efficacy of anti-PD-1 antibodies in murine models.
Pharmacokinetics and Safety Profile
The pharmacokinetic properties of this compound suggest favorable absorption and distribution characteristics for therapeutic use. Studies indicate that these compounds exhibit good metabolic stability and low toxicity profiles in preclinical models . However, further investigations are needed to fully understand their safety and efficacy in clinical settings.
Q & A
Basic: What are the established synthetic routes for Imidazo[1,2-a]pyrimidine-3-carbaldehyde, and what methodological considerations are critical for reproducibility?
A common approach involves cyclocondensation of 2-aminopyrimidine with α-halo carbonyl compounds or aldehydes under acidic or catalytic conditions. For example, a one-pot multicomponent reaction using 2-aminopyrimidine, aryl ketones, and dimethyl sulfoxide (DMSO) as a methylene donor, catalyzed by iodine and potassium persulfate (K₂S₂O₈), achieves moderate to high yields (60–85%) . Key factors include strict control of reaction temperature (80–100°C), inert atmosphere (N₂/Ar), and purification via column chromatography or recrystallization to isolate the aldehyde derivative.
Basic: Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
Routine characterization requires:
- NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm regioselectivity and aldehyde proton resonance (δ 9.8–10.2 ppm).
- High-resolution mass spectrometry (HRMS) for molecular ion validation (m/z 147.13 for C₇H₅N₃O).
- HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) and detect side products like imidazo[1,2-a]pyrimidine-3-carboxylic acid .
Advanced: How can factorial design optimize reaction conditions for synthesizing this compound?
A 2³ factorial design systematically tests variables:
- Factors : Temperature (80°C vs. 100°C), catalyst loading (5 mol% vs. 10 mol% I₂), and reaction time (6 vs. 12 hours).
- Response variables : Yield, purity, and byproduct formation.
Statistical analysis (ANOVA) identifies optimal conditions. For example, reports 85% yield at 100°C with 10 mol% I₂ and 12-hour reaction time, minimizing dimerization side reactions .
Advanced: How to resolve contradictions in reported biological activity data for Imidazo[1,2-a]pyrimidine derivatives?
Discrepancies in antimicrobial or anticancer activity may arise from:
- Assay variability : Standardize protocols (e.g., MIC testing per CLSI guidelines).
- Structural analogs : Compare substituent effects (e.g., 3-carbaldehyde vs. 3-carboxamide derivatives in tuberculosis inhibition ).
- Computational validation : Use molecular docking to correlate bioactivity with binding affinity to targets like DNA gyrase or kinases .
Advanced: What computational strategies predict the reactivity and regioselectivity of this compound in substitution reactions?
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the aldehyde group (C3) exhibits high electrophilicity, favoring nucleophilic additions.
- Reaction path simulations : Transition state analysis (e.g., using Gaussian 16) reveals energy barriers for intramolecular cyclization vs. intermolecular coupling .
Advanced: What methodologies elucidate the mechanism of action of this compound in antimicrobial studies?
- Enzymatic assays : Measure inhibition of bacterial dihydrofolate reductase (DHFR) or fungal lanosterol 14α-demethylase (CYP51).
- Gene expression profiling (RNA-seq): Identify downregulated pathways (e.g., ergosterol biosynthesis in Candida albicans).
- Metabolomics : Track cellular aldehyde dehydrogenase (ALDH) activity to assess detoxification resistance .
Basic: How to mitigate instability of this compound during storage and handling?
- Storage : Under inert gas (Ar) at 2–8°C in amber vials to prevent oxidation and photodegradation.
- Stabilization : Add radical scavengers (e.g., BHT) or use lyophilization for long-term storage.
- Handling : Avoid aqueous solvents at neutral pH, as the aldehyde group may hydrate or form hemiacetals .
Advanced: How can cross-disciplinary approaches accelerate the discovery of novel Imidazo[1,2-a]pyrimidine derivatives?
Integrate:
- Computational reaction design : ICReDD’s workflow combines quantum mechanics (QM) calculations and machine learning to predict viable synthetic pathways .
- High-throughput screening : Automated platforms (e.g., Chemspeed) test >1,000 conditions/week for catalytic systems.
- Data-driven optimization : Bayesian algorithms analyze experimental vs. simulated yields to refine parameters .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
